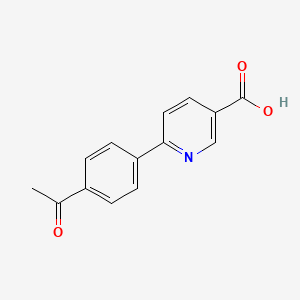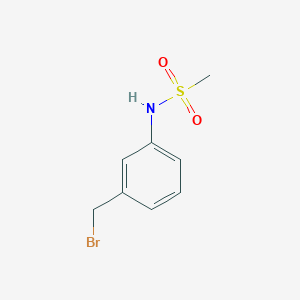
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (FTPA) is a heterocyclic compound composed of a pyrimidine ring and a thiophene ring. It is a synthesized compound, with a wide range of applications in scientific research. FTPA has been used in many studies, including those involving the synthesis of organic molecules, the study of biological systems, and the development of new pharmaceuticals.
作用機序
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine increases the amount of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several biochemical and physiological effects on the body. It can increase the level of acetylcholine in the brain, which can lead to increased alertness, improved memory, and enhanced cognitive performance. It can also act as an anti-inflammatory agent, reducing inflammation in the body. Additionally, 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can act as an antioxidant, protecting cells from oxidative damage.
実験室実験の利点と制限
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents and temperatures. Additionally, 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively non-toxic, making it safe to use in laboratory experiments. However, 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not as potent as other compounds, making it less useful for some applications.
将来の方向性
Future research into 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine could focus on the development of new pharmaceuticals and drugs based on 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, and to explore new uses for the compound. Additionally, research could be conducted to improve the synthesis of 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, and to find ways to make it more potent. Finally, research could be conducted to explore the potential therapeutic applications of 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, such as its potential use as an anti-inflammatory or antioxidant agent.
合成法
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is synthesized using a two-step process involving a nucleophilic substitution reaction and a cyclization reaction. In the first step, the 4-fluorophenyl thiophen-2-yl amine is synthesized by reacting 4-fluorophenol with thiophen-2-yl amine. The second step involves the cyclization of the 4-fluorophenyl thiophen-2-yl amine to produce 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. The cyclization reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent, such as dichloromethane.
科学的研究の応用
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as heterocyclic compounds and polymers. 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been used in the study of biological systems, such as the effects of drugs on the brain and the development of new pharmaceuticals.
特性
IUPAC Name |
4-(4-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBMRYBZMDRJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)


